Guanoxyfen sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1021-11-0 |
|---|---|
Molecular Formula |
C20H32N6O6S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-(3-phenoxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C10H15N3O.H2O4S/c2*11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;1-5(2,3)4/h2*1-3,5-6H,4,7-8H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
CXDPVKRPWPEWCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCN=C(N)N.C1=CC=C(C=C1)OCCCN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C(N)N.C1=CC=C(C=C1)OCCCN=C(N)N.OS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
1021-11-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Guanoxyfen sulfate; C.I. 515; CI 515; CI-515; CN-34,799-5A; HP 1598. |
Origin of Product |
United States |
Synthetic Methodologies for Guanoxyfen Sulfate
Historical Approaches to Guanoxyfen (B84175) Sulfate (B86663) Synthesis
Historical approaches to the synthesis of guanidines, the core functional group in Guanoxyfen sulfate, have involved various methods. Early methods for preparing unsubstituted guanidine (B92328) salts utilized starting materials such as cyanamide, guanylurea, dicyandiamide, and ammonium (B1175870) thiocyanate. google.com Attempts were also made to use urea (B33335), although these initially faced challenges with low yields and long reaction times due to unfavorable equilibrium and side reactions. google.com A process for preparing guanidine sulfate by reacting urea with sulfamic acid or its salts at elevated temperatures (190-300 °C, preferably 210-250 °C) in a specific molar ratio of urea to sulfamate (B1201201) (substantially 1 mol to ½-3 mols) was later developed to overcome some of these limitations. google.com
Another historical route to guanidines involved the oxidation of thioureas. A process describes the efficient synthesis of guanidines by oxidizing a thiourea (B124793) with hydrogen peroxide and a molybdenum catalyst to yield an aminoiminomethane sulfonic acid, which could then be reacted with an amine. epo.org This method was noted as being applicable to the synthesis of various mono-substituted guanidines, including Guanoxyfen. epo.org
While these methods provide a basis for the formation of the guanidine part of this compound, specific historical details regarding the synthesis of the complete Guanoxyfen structure, including the coupling with the substituted phenoxyethyl-pyrazole moiety, are not widely detailed in the general literature surveyed.
Advanced Synthetic Strategies and Novel Pathways for this compound
Advanced synthetic strategies for compounds containing the guanidine functional group often focus on milder conditions, improved yields, and the use of more efficient reagents. The use of guanidinylating reagents has become a significant approach. For instance, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been explored as a guanidinylating reagent for synthesizing guanidines from amines via nitroguanidines. organic-chemistry.org This method involves the reaction of DMNPC with various amines to yield nitroguanidine (B56551) derivatives, followed by hydrogenolysis to obtain the corresponding guanidines. organic-chemistry.org The synthesis of DMNPC itself has been optimized, involving the reaction of N-amino-N'-nitroguanidine with pentane-2,4-dione. organic-chemistry.org Such strategies, while not specifically documented for this compound in the search results, represent advanced approaches that could potentially be applied to its synthesis by reacting a suitably functionalized phenoxyethyl-pyrazole amine precursor with a guanidinylating agent.
The synthesis of substituted pyrazole (B372694) rings, like the 3,5-dimethylpyrazole (B48361) present in this compound, is another area where advanced strategies could be relevant. Methods for synthesizing 3,5-dimethylpyrazole derivatives often involve the reaction of hydrazine (B178648) or substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of 3,5-dimethyl azopyrazole derivatives has been reported starting from the reaction of substituted anilines with acetyl acetone, followed by reaction with hydrazine hydrate. jocpr.com The formation of the phenoxyethyl chain and its linkage to the pyrazole ring and the subsequent introduction of the guanidine group would constitute key steps in a complete synthesis of this compound. However, specific novel pathways explicitly designed for this compound were not identified in the search results.
Computational Chemistry Approaches to this compound Synthesis Design
Computational chemistry plays an increasingly important role in modern organic synthesis design, including reaction pathway prediction, optimization of reaction conditions, and understanding reaction mechanisms. frontiersin.orgmdpi.com Techniques such as density functional theory (DFT) calculations can be used to study the electronic structure of molecules, predict reaction energetics, and model transition states, which can aid in designing more efficient and selective synthetic routes. mdpi.com Computer-assisted synthetic analysis and design tools, utilizing databases of known reactions and algorithms, can help explore potential synthetic pathways retrospectively or predictively. frontiersin.org
While computational chemistry is a valuable tool in contemporary synthesis, the search results did not yield specific studies detailing the application of computational chemistry approaches specifically for the design or optimization of this compound synthesis. The general principles of computational chemistry in synthesis design, such as evaluating potential reaction mechanisms, predicting product distributions, or screening catalysts, could theoretically be applied to the synthesis of this compound or its key intermediates. However, without specific reported research on this compound, the extent to which computational methods have been utilized in its synthesis design remains underexplored in the provided information.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Guanoxyfen Sulfate
Foundational SAR Studies of Guanoxyfen (B84175) Sulfate (B86663) and Related Analogues
Guanoxyfen is classified as a guanidine (B92328) analogue and has been noted for its antihypertensive activity, similar to other compounds that interfere with adrenergic transmission. theswissbay.ch A foundational principle observed in some guanidine derivatives acting as sympathetic inhibitors is that simple substitution of the guanidine function onto a nucleus with appropriate lipophilicity can lead to such activity. theswissbay.ch This suggests that the presence of the guanidine group and the lipophilic phenoxypropyl chain in Guanoxyfen's structure are likely contributors to its observed biological effects. However, specific detailed studies systematically exploring the impact of various structural modifications on the activity of Guanoxyfen itself or a broad series of its direct analogues were not extensively found in the search results. General SAR studies on other compound classes, such as nucleoside analogues, tetrahydroquinolone derivatives, and chalcones, illustrate how modifications to specific functional groups or parts of the molecular scaffold can significantly impact biological activity. nih.govnih.govresearchcommons.org
Predictive QSAR Modeling for Guanoxyfen Sulfate Analogues
Predictive QSAR modeling aims to establish a quantitative relationship between the structural and physicochemical properties of compounds and their biological activity. researchgate.net This involves developing mathematical models that can predict the activity of new, untested compounds based on their molecular characteristics. researchgate.netfrontiersin.org The general process typically involves data collection, descriptor calculation, model building using statistical or machine learning techniques, and model validation. researchgate.net While QSAR is a widely used tool in drug discovery and development, specific published studies detailing predictive QSAR models developed for this compound analogues were not identified in the provided search results.
Selection of Molecular Descriptors for this compound QSAR Models
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. researchgate.netwho.int Molecular descriptors are numerical values that represent various aspects of a molecule's structure, physicochemical properties, or electronic characteristics. researchgate.netwho.intdrugbank.commpdkrc.edu.inmdpi.com These can include simple 1D descriptors like molecular weight or logP, 2D descriptors capturing structural connectivity, or 3D descriptors related to molecular shape and electronic properties. who.int The choice of descriptors depends on the specific biological activity being modeled and the chemical space of the compounds under investigation. who.intdrugbank.com Without specific QSAR studies on this compound analogues, details on the particular molecular descriptors that would be most relevant for modeling their activity are not available from the search results.
Statistical Validation and Applicability Domain of this compound QSAR Models
Rigorous statistical validation is essential to assess the reliability and predictive power of a QSAR model. ontosight.ai This typically involves evaluating the model's performance on both the training data used to build the model and independent test sets. ontosight.ainih.gov Common validation metrics include R-squared, Q-squared (for cross-validation), and external predictive R-squared. researchcommons.org The applicability domain (AD) of a QSAR model defines the chemical space within which the model's predictions are considered reliable. medchemexpress.comnih.gov Predictions for compounds outside the AD are generally less certain as they involve extrapolation beyond the chemical space covered by the training data. medchemexpress.com Various methods exist for defining and assessing the applicability domain, often based on the descriptor space of the training compounds or structural similarity metrics. medchemexpress.comnih.gov As with QSAR model development itself, specific details regarding the statistical validation and applicability domain of any potential QSAR models for this compound analogues were not found in the consulted literature.
Structural Modulations and Their Impact on Biological Activity of this compound
Role of the Sulfate Moiety in Guanoxyfen Bioactivity
Sulfate groups are present in various biological molecules and can play diverse roles, including mediating molecular recognition, influencing charge distribution, and affecting metabolism. Sulfation is a common modification in biological systems and can impact the activity and fate of compounds. In the context of this compound, the sulfate group provides a negative charge to the molecule. While the sulfate moiety is part of the salt form of Guanoxyfen, its specific contribution to the biological activity, potency, or pharmacokinetic properties of Guanoxyfen has not been detailed in the search results. Studies on other sulfated compounds highlight the importance of sulfate groups for their biological function and interaction with targets.
Rational Design of Guanoxyfen Derivatives Based on SAR Principles
Rational design of drug derivatives based on SAR principles involves using insights gained from structure-activity relationships to guide the synthesis of new compounds with potentially improved properties. By understanding which structural features are crucial for activity and how modifications affect that activity, medicinal chemists can design targeted libraries of compounds. frontiersin.org For Guanoxyfen, a rational design approach would ideally be informed by detailed SAR studies that identify key regions of the molecule tolerant to modification or where specific substituents could enhance desired activities or reduce undesired ones. Given the limited specific SAR data on Guanoxyfen and its analogues in the search results, a detailed discussion of rational design strategies specifically applied to Guanoxyfen derivatives based on established SAR principles is not possible from the provided information. General examples of rational design based on SAR exist for other compound classes.
Molecular Targets and Signaling Pathways of Guanoxyfen Sulfate
Identification of Primary Molecular Targets of Guanoxyfen (B84175) Sulfate (B86663)
The primary molecular target identified for Guanoxyfen sulfate is the alpha-2 adrenergic receptor. patsnap.com These receptors play a significant role in regulating various physiological functions, including blood pressure and other cardiovascular processes. patsnap.com By interacting with alpha-2 adrenergic receptors, this compound is understood to exert its main effects. patsnap.com
This compound has also been described as an inhibitor of vasoconstrictor responses to sympathetic nerve stimulation. This inhibitory action is consistent with its targeting of alpha-2 adrenergic receptors, which are involved in the release of norepinephrine (B1679862), a neurotransmitter that promotes vasoconstriction and increases blood pressure. patsnap.com
While the alpha-2 adrenergic receptor is highlighted as the primary target, some information suggests broader interactions. This compound is noted as being able to potentiate the actions of adrenaline and noradrenaline and could also increase blood glucose concentration and decrease appetite. These broader effects might suggest interactions with additional targets or complex downstream effects beyond the primary alpha-2 adrenergic receptor binding.
Elucidation of Downstream Signaling Cascades Modulated by this compound
The mechanism of action of this compound is centered on its interaction with alpha-2 adrenergic receptors, leading to the inhibition of norepinephrine release. patsnap.com Norepinephrine typically promotes vasoconstriction and increases blood pressure. patsnap.com By inhibiting its release, this compound can cause vasodilation, resulting in a reduction in blood pressure. patsnap.com
This modulation of norepinephrine release impacts the sympathetic nervous system activity. patsnap.com Conditions where excessive sympathetic activity is a concern might potentially benefit from the effects of this compound due to its ability to modulate norepinephrine release. patsnap.com
The search results did not provide detailed descriptions of specific intracellular signaling cascades (e.g., involvement of adenylyl cyclase, protein kinases, or ion channels) that are directly modulated by this compound binding to alpha-2 adrenergic receptors. The primary described downstream effect is the physiological outcome of reduced norepinephrine release, leading to vasodilation and blood pressure reduction. patsnap.com
Network Pharmacology Analysis of this compound Interactions
Network pharmacology is an interdisciplinary approach that integrates systems biology, bioinformatics, and pharmacology to study the complex interactions between compounds, targets, and disease pathways. nih.gov It offers a holistic view of drug actions by mapping multi-component, multi-target, and multi-pathway relationships. nih.gov This approach is particularly useful for understanding the effects of compounds that may interact with multiple targets or influence interconnected biological pathways. nih.gov
Mechanism of Action of Guanoxyfen Sulfate at the Cellular and Subcellular Level
Biochemical Characterization of Guanoxyfen (B84175) Sulfate's Enzymatic and Receptor Interactions
Guanoxyfen sulfate's primary reported target is the alpha-2 adrenergic receptors. patsnap.com By binding to these receptors, Guanoxyfen sulfate (B86663) is understood to inhibit the release of norepinephrine (B1679862), a neurotransmitter involved in promoting vasoconstriction and increasing blood pressure. patsnap.com This inhibitory action on norepinephrine release can lead to vasodilation and a reduction in blood pressure. patsnap.com
Additionally, Guanoxyfen nitrate (B79036), a related compound, has been identified as exhibiting inhibitory activity against the serine protease enzyme TMPRSS2. medchemexpress.com, medchemexpress.com TMPRSS2 plays a role in the infectivity of coronaviruses. medchemexpress.com, medchemexpress.com Guanoxyfen nitrate is also noted as an effective inhibitor of vasoconstrictor responses to sympathetic nerve stimulation. medchemexpress.com,
Cellular Processes Modulated by this compound
Based on its known interaction with alpha-2 adrenergic receptors, this compound modulates processes related to sympathetic nervous system activity, particularly those affecting vascular tone through the regulation of norepinephrine release. patsnap.com Its potential inhibition of vasoconstrictor responses is a key cellular effect. ,
Effects on Intracellular Signaling Pathways
The interaction of this compound with alpha-2 adrenergic receptors suggests an influence on downstream intracellular signaling pathways typically modulated by these receptors. Alpha-2 adrenergic receptors are G protein-coupled receptors, and their activation or inhibition can impact pathways such as adenylyl cyclase activity and ion channel function, ultimately affecting cellular responses. While the precise details of this compound's effects on the full spectrum of intracellular signaling pathways were not extensively detailed in the search results, its action on a G protein-coupled receptor implies modulation of associated signaling cascades. patsnap.com, googleapis.com
Modulation of Specific Cellular Response Mechanisms
This compound's modulation of norepinephrine release impacts cellular response mechanisms related to vasoconstriction and blood pressure regulation. patsnap.com By inhibiting norepinephrine release, it can lead to the relaxation of smooth muscle cells in blood vessels, a specific cellular response. patsnap.com The reported inhibition of vasoconstrictor responses to sympathetic nerve stimulation further highlights its influence on cellular mechanisms controlling vascular tone. ,
Investigation of this compound's Intracellular Localization and Dynamics
Preclinical Investigations of Guanoxyfen Sulfate in Advanced Research Models
In Vitro Cellular Models for Guanoxyfen (B84175) Sulfate (B86663) Activity Assessment
In vitro cellular models play a vital role in the early stages of preclinical research, allowing for controlled environments to investigate the direct effects of a compound on biological systems at the cellular level. These models can provide insights into potential mechanisms of action and cellular responses.
Cell-Based Assay Systems for Mechanistic Evaluation
Cell-based assay systems are widely used to evaluate the mechanisms by which a compound exerts its effects. These assays can be designed to measure a variety of cellular processes, such as receptor binding, enzyme activity, signal transduction pathways, cell viability, proliferation, and differentiation. While cell-based assays are a standard tool in preclinical research for mechanistic evaluation of compounds research-solution.com, specific detailed findings regarding the use of cell-based assay systems specifically for the mechanistic evaluation of Guanoxyfen sulfate were not available in the consulted search results.
Studies on this compound in Specific Cell Lines
Research often involves testing compounds in specific cell lines relevant to the condition or biological process being studied. The use of defined cell lines allows for reproducible experiments and the investigation of effects in a homogeneous cell population. This compound has been mentioned in the context of studies involving cell lines googleapis.comtebubio.com, indicating its inclusion in such research panels. However, detailed findings or specific results from studies on this compound in particular cell lines within the scope of the requested preclinical investigations were not provided in the search results.
In Vivo Animal Models for Mechanistic Elucidation of this compound
In vivo animal models are essential for evaluating the effects of a compound within a complex biological system, providing information on pharmacodynamics and potential efficacy that cannot be obtained from in vitro studies alone. These models can help to elucidate a compound's effects on physiological processes and disease progression. Animal studies have been noted in conjunction with this compound googleapis.com, indicating its use in such research.
Selection and Justification of Animal Models for this compound Research
The selection of appropriate animal models in preclinical research is a critical step, ideally based on the model's relevance to the human condition or biological process under investigation. Factors influencing this selection can include the model's availability, the existing expertise with the model, and the similarity of the model's pathology or symptoms to those in humans. nih.govaltex.organimalab.eu While this compound has been included in studies utilizing animal models googleapis.com, specific details regarding the selection and justification of particular animal models specifically for this compound research were not found in the consulted search results.
Studies on Pharmacodynamic Biomarkers in Animal Models
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a compound's effect on a biological target or pathway. Studies in animal models often include the assessment of PD biomarkers to understand how a compound modulates biological activity in a living system. While the assessment of PD biomarkers is a common component of preclinical animal studies chem17.comjustia.com, specific information on studies that have investigated pharmacodynamic biomarkers for this compound in animal models was not available in the consulted search results.
In Silico Modeling and Simulation in Preclinical this compound Research
In silico modeling and simulation utilize computational approaches to model biological systems and predict the behavior of compounds within these systems. These methods offer cost-effective and efficient ways to screen potential drug candidates, understand mechanisms of action, and predict pharmacokinetic and pharmacodynamic properties. pharmafeatures.comdrugdiscoverytrends.comcoriolis-pharma.com The application of in silico techniques in preclinical research helps to prioritize compounds for further in vitro and in vivo testing, potentially reducing the time and resources required for drug development. pharmafeatures.comcoriolis-pharma.com While the specific application of these techniques to this compound is not extensively documented in the provided sources, the principles of in silico modeling are broadly applicable to understanding compound behavior.
Molecular Dynamics Simulations for this compound Binding
Molecular Dynamics (MD) simulations are a powerful in silico technique used to study the physical movements of atoms and molecules over time. rsc.orgrsc.orgbiorxiv.org In the context of preclinical research, MD simulations can be employed to investigate the binding interactions between a small molecule compound, such as this compound, and its potential biological targets, such as proteins or nucleic acids. rsc.orgnih.govplos.org By simulating the dynamic behavior of the compound-target complex, researchers can gain insights into the binding affinity, stability of the complex, and the specific residues or atoms involved in the interaction. rsc.orgplos.org This information is crucial for understanding the compound's mechanism of action and for rational drug design or optimization. rsc.orgrsc.org As of the current available information, detailed research findings from molecular dynamics simulations specifically characterizing the binding of this compound to its targets in preclinical studies were not identified in the consulted literature.
Quantitative Systems Pharmacology (QSP) Models for this compound
Quantitative Systems Pharmacology (QSP) models are integrated computational models that combine knowledge of drug pharmacokinetics and pharmacodynamics with an understanding of disease pathophysiology and biological systems. page-meeting.orgresearchgate.netfrontiersin.orgelsevier.comcertara.com QSP models aim to simulate the complex interactions between a drug, the biological system, and the disease process to predict drug efficacy and safety in a more holistic manner than traditional pharmacokinetic/pharmacodynamic models. researchgate.netcertara.com These models can incorporate data from various sources, including in vitro experiments, in vivo animal studies, and clinical observations, to create a comprehensive simulation platform. page-meeting.orgfrontiersin.org QSP models can be used to explore different dosing regimens, predict potential drug-drug interactions, identify patient populations likely to respond to treatment, and inform clinical trial design. researchgate.netcertara.com Despite the broad utility of QSP modeling in modern preclinical research, specific applications or published QSP models developed for this compound were not found within the scope of the provided search results.
Emerging Research Directions and Future Perspectives for Guanoxyfen Sulfate
Potential for Novel Guanoxyfen (B84175) Sulfate (B86663) Derivative Development and Optimization
While specific research on the development and optimization of novel Guanoxyfen sulfate derivatives is not prominently featured in current public databases uni.lupharmacompass.com, the creation of derivatives is a fundamental strategy in pharmaceutical research to enhance efficacy, improve pharmacokinetic properties, or reduce potential liabilities of a parent compound. This compound possesses a guanidine (B92328) backbone citeab.commpg.de, a functional group present in various biologically active molecules and drug candidates mpg.de.
Future research could potentially focus on synthesizing and evaluating novel compounds based on the core structure of this compound. This could involve modifying the phenoxypropyl chain or the guanidine group to explore structure-activity relationships. The goal would be to identify derivatives with improved target specificity, enhanced potency, altered metabolic profiles, or better solubility and absorption characteristics. The optimization process would likely involve iterative cycles of synthesis, biological evaluation, and structural analysis, guided by medicinal chemistry principles.
Integration of Omics Technologies in this compound Research
The application of omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) provides comprehensive insights into biological systems at a molecular level uni.lu. While no specific studies integrating omics technologies with this compound research were identified uni.lupharmacompass.com, these powerful tools could potentially be applied to understand the compound's interactions within biological systems if future research is pursued.
Should renewed interest in this compound emerge, omics technologies could be utilized to:
Elucidate mechanisms of action: Transcriptomics and proteomics could help identify the specific genes and proteins affected by this compound treatment, providing a deeper understanding of its historical antidepressant or antihypertensive effects.
Identify potential biomarkers: Metabolomics could reveal metabolic changes associated with the compound's activity, potentially leading to the identification of biomarkers for response or efficacy.
Assess off-target effects: Multi-omics approaches could help identify unintended biological effects, contributing to a more complete safety profile.
Stratify patient populations: If explored for therapeutic use, omics data could potentially help identify subgroups of patients most likely to respond to treatment.
The integration of data from multiple omics layers can provide a more holistic view of the biological impact of a compound.
Application of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming various stages of drug discovery and development, from target identification to compound design and property prediction . Although there is no indication from the search results that AI or ML have been specifically applied to this compound uni.lupharmacompass.com, these technologies hold potential for future investigations.
Potential applications of AI and ML in the context of this compound or its derivatives could include:
Virtual screening: AI models could be trained on datasets of compounds with known activity to predict potential biological targets or activities of this compound or its structural analogs.
De novo design: Generative AI models could be used to design novel this compound derivatives with predicted desirable properties.
Property prediction: ML algorithms could predict ADME (absorption, distribution, metabolism, excretion) and toxicity profiles of potential derivatives, accelerating the selection of promising candidates.
Synthesis route prediction: AI tools could assist in designing efficient synthetic routes for novel derivatives.
The application of AI and ML could potentially expedite the identification and optimization of this compound-related compounds by analyzing vast chemical and biological data more efficiently than traditional methods.
Translational Challenges and Opportunities in this compound Research
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound, where current public information on active development is limited uni.lupharmacompass.com, the translational challenges are significant but are accompanied by potential opportunities should research be revitalized.
Challenges would include:
Re-establishing a scientific basis: Given the time elapsed since its historical classification, a thorough re-evaluation of its pharmacological profile, potential mechanisms, and therapeutic relevance using modern techniques would be necessary.
Identifying clear therapeutic indications: Determining specific diseases or conditions where this compound or its derivatives could offer a significant advantage over existing therapies is crucial.
Addressing historical data gaps: If previous research was conducted with less stringent methodologies by today's standards, generating new, high-quality data would be essential for regulatory purposes.
Navigating the regulatory landscape: Bringing a compound with a history but no recent development through current regulatory pathways would require careful planning and extensive data.
Opportunities, however, could arise from:
Leveraging existing knowledge: Historical data, though potentially limited, could provide a starting point for new investigations.
Applying advanced technologies: The use of omics, AI, and advanced screening methods could potentially uncover novel uses or design improved versions of the compound more efficiently than previously possible.
Exploring new formulations or delivery methods: Advances in drug delivery could potentially enhance the therapeutic index or patient compliance if the compound were to be redeveloped.
Translational success would hinge on robust preclinical validation and the identification of a clear unmet medical need that this compound or its derivatives could address.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Guanoxyfen sulfate, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : Begin with a systematic literature review to identify existing synthesis routes (e.g., sulfation of guanoxyfen precursors). Use Design of Experiments (DoE) to test variables like temperature, pH, and catalyst concentration . Validate optimized protocols via High-Performance Liquid Chromatography (HPLC) to quantify yield improvements . Reference CAS Registry Numbers (e.g., search SciFinder for "this compound") to avoid nomenclature ambiguities .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound in laboratory settings?
- Methodological Answer : Combine spectroscopic methods (e.g., NMR for functional group analysis, FTIR for sulfate bond verification) with chromatographic techniques (e.g., LC-MS for purity assessment) . Cross-validate results against reference standards from authoritative databases like NIST . Document uncertainties in instrumentation (e.g., detector sensitivity) to ensure reproducibility .
Q. How should researchers conduct a preliminary toxicity assessment of this compound using in vitro models?
- Methodological Answer : Use cell viability assays (e.g., MTT or LDH release) on human-derived cell lines (e.g., HepG2 for hepatic toxicity). Include dose-response curves and negative/positive controls. Adhere to OECD guidelines for assay standardization . Analyze data with non-linear regression models to estimate IC₅₀ values .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Employ isotope-labeled this compound (e.g., ¹⁴C-labeled) in pharmacokinetic studies. Use mass spectrometry to track metabolite formation in liver microsomes or in vivo models . Compare results with computational models (e.g., molecular docking for enzyme interactions) . Address interspecies variability by testing multiple model organisms .
Q. What strategies should be employed to resolve discrepancies in reported toxicity data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., exposure duration, solvent carriers). Apply statistical tools like ANOVA to assess inter-study variance . Validate findings via independent replication under controlled conditions, documenting raw data in appendices for transparency . Reference systematic review frameworks from toxicological profiles .
Q. How can mechanistic studies be structured to investigate the environmental persistence of this compound in aquatic ecosystems?
- Methodological Answer : Design microcosm experiments simulating natural water conditions (pH, salinity, microbial activity). Use LC-MS/MS to quantify degradation products. Compare half-life data under varying UV exposure and redox conditions . Incorporate geospatial modeling to predict bioaccumulation risks .
Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in longitudinal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
